AG 1295

Descripción

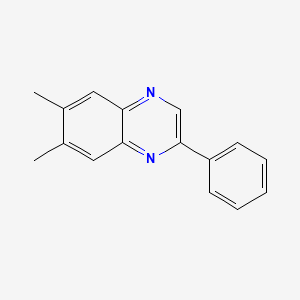

Structure

3D Structure

Propiedades

IUPAC Name |

6,7-dimethyl-2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNCLVJEQCJWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274351 | |

| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671139 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71897-07-9 | |

| Record name | 71897-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWH2FYS649 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Inhibition of PDGFR by AG 1295: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of AG 1295, a tyrphostin-class inhibitor, on the Platelet-Derived Growth Factor Receptor (PDGFR). We will delve into its inhibitory profile, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Competitive Inhibition of PDGFR Kinase Activity

This compound is a cell-permeable and reversible inhibitor that selectively targets the tyrosine kinase activity of the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] Its primary mechanism of action is as an ATP-competitive inhibitor.[1] This means that this compound binds to the ATP-binding pocket of the PDGFR kinase domain, thereby preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition of autophosphorylation is a critical step in halting the entire downstream signaling cascade initiated by PDGF binding.[2][3]

The inhibitory effect of this compound is selective for PDGFR. It has been shown to have no effect on Epidermal Growth Factor (EGF) receptor autophosphorylation and only a weak effect on EGF- or insulin-stimulated DNA synthesis.[1][4] This selectivity makes it a valuable tool for studying PDGF-specific signaling pathways and as a potential therapeutic agent in diseases driven by aberrant PDGFR activity.[4]

Quantitative Inhibitory Profile of this compound

The potency of this compound has been quantified in various experimental systems. The following tables summarize the key inhibitory concentrations (IC50) and the effects on cell proliferation.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target | Assay Type | Cell Line/System | IC50 Value | Reference |

| PDGFR Kinase | In vitro kinase assay | - | 500 nM | [1] |

| PDGFR Autophosphorylation | Membrane autophosphorylation assay | - | 300 - 500 nM | [5] |

| PDGF-dependent DNA Synthesis | DNA synthesis assay | Swiss/3T3 cells | 2.5 µM | [1] |

Table 2: Inhibition of Cell Proliferation by this compound

| Cell Type | Stimulant | This compound Concentration | % Inhibition of Proliferation | Reference |

| Rabbit Conjunctival Fibroblasts | PDGF-AA | 10 µM | 75% | [6] |

| Rabbit Conjunctival Fibroblasts | PDGF-BB | 10 µM | 80% | [6] |

| Rabbit Conjunctival Fibroblasts | PDGF-AA | 100 µM | 82% | [6] |

| Rabbit Conjunctival Fibroblasts | PDGF-BB | 100 µM | 83% | [6] |

| Porcine Smooth Muscle Cells | - | 1 µM | 23% | [2] |

| Porcine Smooth Muscle Cells | - | 5 µM | 51% | [2] |

| Porcine Smooth Muscle Cells | - | 10 µM | 64% | [2] |

| Human Smooth Muscle Cells | - | - | 72% (by day 5) | [2] |

| Endothelial Cells | - | - | 13.5% (mild inhibition) | [2][3] |

Visualizing the Mechanism and Experimental Workflow

To better understand the intricate processes involved, the following diagrams illustrate the PDGFR signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on PDGFR.

Western Blotting for PDGFR Autophosphorylation

This protocol is designed to assess the phosphorylation status of PDGFR in response to PDGF stimulation, with and without this compound treatment.

Materials:

-

Cell line expressing PDGFR (e.g., porcine or human smooth muscle cells).[2][3]

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

Phosphate-buffered saline (PBS).

-

This compound (dissolved in DMSO).

-

PDGF-BB ligand.

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and grow to sub-confluency.

-

Synchronize cells by serum starvation (e.g., 0.5-2% FBS) for 20-24 hours.[2]

-

Pre-incubate cells with desired concentrations of this compound (or DMSO as a vehicle control) for 1 hour.[2]

-

Stimulate cells with PDGF-BB (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C.[2][7]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer.

-

Scrape and collect cell lysates, then clarify by centrifugation.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and prepare with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with anti-total-PDGFRβ antibody to confirm equal protein loading.

-

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Rabbit conjunctival fibroblasts or other suitable cell line.[6][8]

-

96-well culture plates.

-

Culture medium with low serum (e.g., DMEM with 0.5% FBS).[8]

-

PDGF-AA or PDGF-BB.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells (e.g., 1 x 10^4 cells/well) into a 96-well plate and allow them to adhere overnight.[8]

-

-

Treatment:

-

Replace the medium with low-serum medium.

-

Add various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) with or without PDGF-AA or PDGF-BB (e.g., 50 ng/mL).[8] Include appropriate controls (no treatment, PDGF alone, this compound alone).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 3 days) at 37°C in a humidified CO2 incubator.[8]

-

-

MTT Addition and Solubilization:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of inhibition relative to the PDGF-stimulated control.

-

Conclusion

This compound serves as a potent and selective inhibitor of PDGFR, acting through an ATP-competitive mechanism to block receptor autophosphorylation and subsequent downstream signaling. This inhibition leads to a significant reduction in cell proliferation, particularly in cell types where PDGF signaling is a key driver of growth. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers studying PDGFR signaling and for professionals involved in the development of targeted cancer therapies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. ahajournals.org [ahajournals.org]

- 3. PDGF-receptor tyrosine kinase blocker AG1295 selectively attenuates smooth muscle cell growth in vitro and reduces neointimal formation after balloon angioplasty in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Platelet-derived growth factor receptor kinase inhibitor AG1295 and inhibition of experimental proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Molecular Target and Mechanism of Action of AG 1295

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 1295, a tyrphostin derivative, is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. By competing with ATP at the receptor's catalytic site, this compound effectively abrogates the autophosphorylation of PDGFR, a critical step in its activation. This inhibition consequently blocks downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are pivotal in regulating cellular proliferation, migration, and survival. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Core Target: Platelet-Derived Growth Factor Receptor (PDGFR)

The primary molecular target of this compound is the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase (RTK). PDGFRs are crucial mediators of cellular signaling, playing a significant role in embryonic development, wound healing, and angiogenesis. Dysregulation of PDGFR signaling is implicated in various pathological conditions, including fibrotic diseases and cancer.

This compound demonstrates high selectivity for PDGFR, effectively inhibiting its kinase activity without significantly affecting other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: Inhibition of PDGFR Autophosphorylation

This compound exerts its inhibitory effect by acting as an ATP-competitive inhibitor of the PDGFR kinase domain. The binding of PDGF to its receptor induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation creates docking sites for downstream signaling molecules, initiating a cascade of events that lead to cellular responses. This compound binds to the ATP-binding pocket of the PDGFR kinase domain, preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and activation.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against PDGFR has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Target | Cell Line/System | IC50 Value | Reference |

| PDGFR Autophosphorylation | PDGFR | Membrane Autophosphorylation Assay | 0.3-0.5 µM | [1][2] |

| PDGFR Autophosphorylation | PDGFR | Swiss 3T3 cells | 0.5-1.0 µM | [2] |

| PDGF-dependent DNA Synthesis | PDGFR | Swiss 3T3 cells | 2.5 µM | [3] |

| Cell Proliferation (PDGF-AA stimulated) | PDGFR | Rabbit Conjunctival Fibroblasts | ~10 µM (75% inhibition) | [4] |

| Cell Proliferation (PDGF-BB stimulated) | PDGFR | Rabbit Conjunctival Fibroblasts | ~10 µM (80% inhibition) | [4] |

| Cell Proliferation (PDGF-AA stimulated) | PDGFR | Rabbit Conjunctival Fibroblasts | ~100 µM (82% inhibition) | [4] |

| Cell Proliferation (PDGF-BB stimulated) | PDGFR | Rabbit Conjunctival Fibroblasts | ~100 µM (83% inhibition) | [4] |

Downstream Signaling Pathways Affected by this compound

Inhibition of PDGFR autophosphorylation by this compound leads to the blockade of major downstream signaling pathways that are crucial for cell growth and survival.

Experimental Protocols

PDGFR Kinase Assay (In Vitro)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on PDGFR kinase activity in a cell-free system.

Materials:

-

Recombinant human PDGFRβ kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

This compound (or other test compounds)

-

ATP (γ-32P-ATP for radioactive detection or cold ATP for non-radioactive methods)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Triton X-100)

-

96-well plates

-

Phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminescence plate reader (depending on detection method)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in kinase reaction buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the recombinant PDGFRβ kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP (containing a tracer amount of γ-32P-ATP if using radioactive detection).

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

-

For radioactive detection, spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated γ-32P-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive detection (e.g., ADP-Glo™ assay), follow the manufacturer's protocol to measure ADP production.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the effect of this compound on PDGF-induced cell proliferation.

Materials:

-

Fibroblast or smooth muscle cell line expressing PDGFR (e.g., Swiss 3T3, rabbit conjunctival fibroblasts)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

PDGF-BB ligand

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Starve the cells in a serum-free or low-serum medium for 24 hours to synchronize them in a quiescent state.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) in the continued presence of this compound. Include a non-stimulated control group.

-

Incubate the cells for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of inhibition of cell proliferation for each concentration of this compound.

Western Blot Analysis of PDGFR Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of key downstream signaling proteins, such as Akt and ERK.

Materials:

-

Cell line expressing PDGFR

-

PDGF-BB ligand

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-PDGFR, total PDGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK

-

HRP-conjugated secondary antibodies

-

Loading control antibody (e.g., GAPDH or β-actin)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and starve the cells as described in the cell proliferation assay protocol.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with PDGF-BB for a short period (e.g., 5-15 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vivo Experimental Workflows

Rabbit Model of Proliferative Vitreoretinopathy (PVR)

Pig Model of Neointimal Formation

Conclusion

This compound is a well-characterized, selective inhibitor of the PDGFR tyrosine kinase. Its mechanism of action, involving the inhibition of receptor autophosphorylation and subsequent blockade of downstream PI3K/Akt and MAPK/ERK signaling, makes it a valuable tool for studying the roles of PDGFR in various physiological and pathological processes. The experimental protocols provided in this guide offer a framework for the in-depth investigation of this compound and other potential PDGFR inhibitors in both in vitro and in vivo settings.

References

- 1. New model of proliferative vitreoretinopathy in rabbit for drug delivery and pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Development of an Experimental Model of Proliferative Retinopathy by Intravitreal Injection of VEGF165 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the AG 1295 Tyrphostin Family of Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tyrphostin family of protein tyrosine kinase (PTK) inhibitors represents a significant class of synthetic compounds designed to modulate cellular signaling pathways. Among these, AG 1295 has emerged as a key research tool due to its potent and selective inhibition of the Platelet-Derived Growth Factor (PDGF) receptor kinase. Dysregulation of PDGF receptor signaling is implicated in numerous proliferative diseases, including various cancers and atherosclerosis, making targeted inhibitors like this compound invaluable for both basic research and therapeutic development.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and inhibitory activity. It further details experimental protocols for key assays and visualizes the critical signaling pathways affected by this inhibitor.

Core Compound: this compound

This compound, with the chemical name 6,7-Dimethyl-2-phenylquinoxaline, is a cell-permeable and reversible inhibitor that acts as an ATP-competitive agent against the PDGF receptor kinase.[1] By binding to the ATP-binding site of the kinase domain, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that promote cell proliferation, migration, and survival.[2][3]

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 6,7-Dimethyl-2-phenylquinoxaline | [1][4] |

| Synonyms | Tyrphostin this compound, NSC 380341 | [5] |

| CAS Number | 71897-07-9 | [1] |

| Molecular Formula | C₁₆H₁₄N₂ | [1] |

| Molecular Weight | 234.30 g/mol | [1] |

| Purity | ≥98% (HPLC) | [4][6] |

| Solubility | Soluble in DMSO, DMF, and Ethanol | [4][5] |

| Storage Temperature | -20°C | [6] |

Quantitative Data: Inhibitory Activity of this compound

The efficacy and selectivity of this compound have been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table of IC50 Values for this compound

| Target | Assay Type | Cell Line/System | IC50 Value | Reference(s) |

| PDGF Receptor Kinase | In vitro kinase assay | Swiss 3T3 cells | 500 nM | |

| PDGF Receptor Kinase | In vitro kinase assay | Swiss 3T3 cells | 0.3 - 1 µM | [5] |

| PDGF-dependent DNA synthesis | Cell-based | Swiss 3T3 cells | 2.5 µM | |

| PDGF-AA and PDGF-BB induced cell proliferation | MTT Assay | Rabbit conjunctival fibroblasts | Significant inhibition at 10 µM and 100 µM | [7][8] |

| Smooth Muscle Cell Proliferation | Cell proliferation assay | Porcine and human SMCs | 76% inhibition | [2][9] |

| Endothelial Cell Proliferation | Cell proliferation assay | - | 13.5% inhibition | [2][9] |

Notably, this compound demonstrates high selectivity for the PDGF receptor, with no significant effect on the autophosphorylation of the Epidermal Growth Factor (EGF) receptor.[10]

Signaling Pathways

This compound exerts its effects by inhibiting the initial step of the PDGF receptor signaling cascade. The following diagrams illustrate the PDGF signaling pathway and the specific point of inhibition by this compound, as well as a general experimental workflow for its characterization.

Caption: PDGF signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of this compound's activity. The following are protocols for key experiments.

In Vitro PDGF Receptor Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of purified PDGF receptor.

Materials:

-

Recombinant human PDGFRβ kinase domain

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations. Dilute the PDGFRβ enzyme, substrate, and ATP to their final desired concentrations in the Kinase Buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of this compound at various concentrations (or 5% DMSO as a vehicle control). Add 2 µL of the diluted PDGFRβ enzyme. Add 2 µL of the substrate/ATP mixture to initiate the reaction.[11][12]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop Reaction and Detect Signal: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[11][12]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability/Proliferation (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

Materials:

-

Target cell line (e.g., smooth muscle cells, fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium at final concentrations ranging from, for example, 1 µM to 100 µM.[8] Remove the old medium and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the cells with this compound for a desired period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of PDGF Receptor Phosphorylation

This technique is used to detect the phosphorylation status of the PDGF receptor in response to PDGF stimulation and inhibition by this compound.

Materials:

-

Target cell line

-

Serum-free medium

-

PDGF-BB ligand

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-PDGFRβ, anti-total-PDGFRβ)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to sub-confluency. Serum-starve the cells for 20 hours. Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µmol/L) for 60 minutes. Stimulate the cells with PDGF-BB (e.g., 100 ng/mL) for 10 minutes at 37°C.[2][14]

-

Cell Lysis: Immediately place the culture dish on ice, wash with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16] Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRβ) diluted in blocking buffer, typically overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total PDGF receptor to confirm equal protein loading.

Conclusion

This compound is a potent and selective inhibitor of the PDGF receptor tyrosine kinase, making it an essential tool for studying the roles of this signaling pathway in health and disease. This guide provides the foundational technical information, including quantitative data and detailed experimental protocols, to facilitate its effective use in the laboratory. The provided diagrams offer a clear visualization of the molecular interactions and experimental strategies relevant to the study of this compound and the broader tyrphostin family of inhibitors.

References

- 1. scbt.com [scbt.com]

- 2. ahajournals.org [ahajournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Enzo Life Sciences Tyrphostin this compound (5mg). CAS: 71897-07-9, Quantity: | Fisher Scientific [fishersci.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Tyrphostin AG1295 - LKT Labs [lktlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Platelet-derived growth factor receptor kinase inhibitor AG1295 and inhibition of experimental proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDGF-receptor tyrosine kinase blocker AG1295 selectively attenuates smooth muscle cell growth in vitro and reduces neointimal formation after balloon angioplasty in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AG1295 (PD019059, FQNCLVJEQCJWSU-UHFFFAOYSA-N) [probes-drugs.org]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. ahajournals.org [ahajournals.org]

- 15. bio-rad.com [bio-rad.com]

- 16. benchchem.com [benchchem.com]

The Biological Activity of AG 1295: A Tyrphostin-Class Inhibitor of Platelet-Derived Growth Factor Receptor Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 1295 is a potent and selective, cell-permeable inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase. As a member of the tyrphostin family, it functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the PDGF receptor (PDGFR). This inhibition of the initial signaling cascade has significant downstream effects, primarily resulting in the attenuation of cell proliferation and migration. These properties have positioned this compound as a valuable research tool and a potential therapeutic agent in pathologies characterized by excessive cell proliferation, such as restenosis and proliferative vitreoretinopathy. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of the PDGF receptor, a receptor tyrosine kinase (RTK). The binding of PDGF ligands to the extracellular domain of the PDGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation creates docking sites for various SH2 domain-containing signaling proteins, initiating a cascade of downstream signaling events that ultimately regulate cellular processes like growth, proliferation, and migration.

This compound functions as a competitive inhibitor of ATP binding to the catalytic kinase domain of the PDGFR.[1] By occupying the ATP-binding pocket, this compound prevents the transfer of phosphate (B84403) groups to the tyrosine residues, thereby inhibiting receptor autophosphorylation and blocking the initiation of the downstream signaling cascade.[2][3] Studies have shown that this compound is highly selective for the PDGF receptor kinase, with minimal effects on the epidermal growth factor (EGF) receptor autophosphorylation.[4]

Downstream Signaling Pathways Affected by this compound

The inhibition of PDGFR autophosphorylation by this compound disrupts the recruitment and activation of several key downstream signaling molecules. The primary pathways affected include:

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

Phospholipase C-gamma (PLCγ) Pathway: Activation of PLCγ leads to the generation of second messengers that regulate intracellular calcium levels and protein kinase C (PKC) activity, influencing cell migration and proliferation.

-

Ras-Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival.

The following diagram illustrates the PDGF receptor signaling pathway and the point of inhibition by this compound.

References

The Role of AG1295 in the Inhibition of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions. In the context of cancer and other diseases, aberrant angiogenesis is a key driver of progression. Consequently, the inhibition of angiogenesis has emerged as a significant therapeutic strategy. This technical guide provides an in-depth examination of the tyrphostin AG1295, a selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase, and its role in the modulation of angiogenesis. While traditionally recognized for its effects on smooth muscle cells and fibroblasts, emerging evidence highlights the nuanced role of AG1295 in regulating angiogenic processes, particularly in the context of endothelial progenitor cells (EPCs). This document details the mechanism of action of AG1295, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for key angiogenesis assays, and visualizes the involved signaling pathways.

Introduction to AG1295 and Angiogenesis

AG1295 is a tyrphostin, a class of synthetic compounds that inhibit protein tyrosine kinases. It exhibits high selectivity for the Platelet-Derived Growth Factor Receptor (PDGFR), particularly PDGFR-β.[1][2] The PDGF signaling pathway is a crucial regulator of cell growth, proliferation, and migration. In the context of vascular biology, PDGF-BB, the primary ligand for PDGFR-β, is known to play a significant role in the recruitment of pericytes and smooth muscle cells to newly forming blood vessels, a critical step in vessel maturation and stabilization.[3]

While the primary focus of AG1295 research has been on its potent inhibition of smooth muscle cell and fibroblast proliferation, its impact on angiogenesis is an area of growing interest.[1][4] Angiogenesis is a multi-step process involving endothelial cell activation, proliferation, migration, and tube formation.[5] Recent studies have demonstrated that the PDGF-BB/PDGFR-β axis is also directly involved in promoting the proliferation, migration, and angiogenic potential of endothelial progenitor cells (EPCs).[6] EPCs are bone marrow-derived cells that can differentiate into mature endothelial cells and contribute to neovascularization.[7]

Mechanism of Action: Inhibition of PDGFR-β Signaling

The primary mechanism by which AG1295 exerts its anti-angiogenic effects is through the competitive inhibition of ATP binding to the catalytic domain of the PDGFR-β tyrosine kinase. This prevents the autophosphorylation of the receptor upon ligand binding (PDGF-BB) and subsequently blocks the activation of downstream signaling cascades.[4]

A key pathway implicated in PDGF-BB-induced angiogenesis in EPCs is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[6] Upon activation by PDGF-BB, PDGFR-β recruits and activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for the serine/threonine kinase Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream effector proteins that are critical for cell survival, proliferation, and migration – all essential components of the angiogenic process.[1][8][9]

By inhibiting PDGFR-β phosphorylation, AG1295 effectively abrogates the activation of the PI3K/Akt pathway, thereby preventing the pro-angiogenic effects of PDGF-BB on EPCs.[6]

Signaling Pathway Diagram

Quantitative Data on the Inhibitory Effects of AG1295

The inhibitory activity of AG1295 has been quantified in various cell types. While specific IC50 values for endothelial progenitor cell angiogenesis are not prominently reported, data from related cell types and processes provide a strong indication of its potency.

| Cell Type | Assay | Parameter Measured | AG1295 Concentration | Inhibition (%) | Reference |

| Porcine Smooth Muscle Cells | Proliferation Assay | Cell Growth | Not Specified | 76% | [2] |

| Porcine Endothelial Cells | Proliferation Assay | Cell Growth | Not Specified | 13.5% | [2] |

| Rabbit Conjunctival Fibroblasts | MTT Assay | PDGF-AA induced proliferation | 10 µM | 75% | [7] |

| Rabbit Conjunctival Fibroblasts | MTT Assay | PDGF-BB induced proliferation | 10 µM | 80% | [7] |

| Rabbit Conjunctival Fibroblasts | MTT Assay | PDGF-AA induced proliferation | 100 µM | 82% | [7] |

| Rabbit Conjunctival Fibroblasts | MTT Assay | PDGF-BB induced proliferation | 100 µM | 83% | [7] |

| Endothelial Progenitor Cells | Proliferation, Migration, Tube Formation | PDGF-BB induced effects | Not Specified | Significant Inhibition | [6] |

Note: The study on Endothelial Progenitor Cells demonstrated significant inhibition of PDGF-BB-induced angiogenesis with AG1295, LY294002 (a PI3K inhibitor), and sc-221226 (an Akt inhibitor), confirming the involvement of the PDGFR-β/PI3K/Akt pathway, though specific percentage inhibition values for AG1295 alone were not provided in the abstract.[6]

Experimental Protocols

Endothelial Progenitor Cell (EPC) Proliferation Assay

This protocol is adapted from methodologies used to assess the effect of inhibitors on growth factor-induced cell proliferation.[10][11]

Objective: To quantify the effect of AG1295 on PDGF-BB-induced EPC proliferation.

Materials:

-

Endothelial Progenitor Cells (EPCs)

-

EPC growth medium

-

Fetal Bovine Serum (FBS)

-

PDGF-BB (recombinant)

-

AG1295

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

[³H]-Thymidine or Cell Proliferation ELISA, BrdU kit

-

Scintillation counter or microplate reader

Procedure:

-

Cell Seeding: Seed EPCs in 96-well plates at a density of 1 x 10⁴ cells/well in EPC growth medium supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Serum Starvation: After attachment, wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free EPC growth medium. Incubate for 24 hours to synchronize the cells in the G₀ phase.

-

Inhibitor Pre-treatment: Prepare a stock solution of AG1295 in DMSO. Dilute AG1295 to desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in serum-free medium. Add the AG1295-containing medium to the wells and incubate for 1-2 hours. Include a vehicle control (DMSO only).

-

Stimulation: Add PDGF-BB to the wells at a final concentration of 50 ng/mL to stimulate proliferation. For the negative control wells, add only serum-free medium.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: After 24-48 hours of incubation with PDGF-BB, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

BrdU Assay: Alternatively, use a commercial BrdU cell proliferation assay kit according to the manufacturer's instructions. This typically involves adding BrdU to the wells for the final 2-24 hours of incubation, followed by fixation, permeabilization, and detection of incorporated BrdU with an anti-BrdU antibody conjugated to an enzyme.

-

-

Data Analysis: Express the results as a percentage of the proliferation observed in the PDGF-BB stimulated, vehicle-treated control wells.

Endothelial Cell Tube Formation Assay

This protocol is based on standard Matrigel tube formation assays and specifics from studies involving PDGF-BB and EPCs.[12][13][14]

Objective: To assess the effect of AG1295 on the ability of EPCs to form capillary-like structures in vitro.

Materials:

-

Endothelial Progenitor Cells (EPCs)

-

EPC growth medium

-

Matrigel® Basement Membrane Matrix (growth factor reduced)

-

PDGF-BB (recombinant)

-

AG1295

-

DMSO

-

24-well or 48-well plates

-

Inverted microscope with a digital camera

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a pre-chilled 48-well plate. Ensure the entire surface of the well is covered.

-

Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Preparation: Harvest EPCs and resuspend them in serum-free EPC growth medium at a density of 2-4 x 10⁵ cells/mL.

-

Treatment Preparation: Prepare the cell suspensions for each condition:

-

Negative Control: Cell suspension in serum-free medium.

-

Positive Control: Cell suspension with PDGF-BB (e.g., 50 ng/mL).

-

Inhibitor Treatment: Cell suspension with PDGF-BB and various concentrations of AG1295 (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control.

-

-

Cell Seeding: Add 200 µL of the prepared cell suspension to each corresponding well on top of the solidified Matrigel.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualization and Quantification:

-

Observe the formation of capillary-like structures (tubes) using an inverted microscope at regular intervals.

-

Capture images of the tube network.

-

Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Parameters to measure include total tube length, number of junctions, and number of loops.

-

-

Data Analysis: Express the quantitative data for the inhibitor-treated groups as a percentage of the tube formation observed in the PDGF-BB stimulated, vehicle-treated control.

Experimental Workflow Diagram

Conclusion

AG1295, a selective PDGFR tyrosine kinase inhibitor, demonstrates a clear role in the inhibition of angiogenesis, particularly by attenuating the pro-angiogenic effects of PDGF-BB on endothelial progenitor cells. Its mechanism of action is centered on the blockade of the PDGFR-β/PI3K/Akt signaling pathway, which is essential for EPC proliferation, migration, and the formation of capillary-like structures. The quantitative data, while primarily focused on other cell types, underscores the potent inhibitory capacity of AG1295 on PDGF-driven cellular processes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-angiogenic properties of AG1295 and other PDGFR inhibitors. A deeper understanding of the role of the PDGF/PDGFR axis in angiogenesis, and the effects of its inhibition, will be crucial for the development of novel anti-angiogenic therapies for a range of pathological conditions. Further studies are warranted to determine the precise IC50 values of AG1295 in endothelial and endothelial progenitor cells in the context of angiogenesis to better guide future preclinical and clinical investigations.

References

- 1. Akt1 in Endothelial Cell and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. PDGF-receptor tyrosine kinase blocker AG1295 selectively attenuates smooth muscle cell growth in vitro and reduces neointimal formation after balloon angioplasty in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of endothelial cell proliferation by angiogenic factors released by activated monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Over-Expression of PDGFR-β Promotes PDGF-Induced Proliferation, Migration, and Angiogenesis of EPCs through PI3K/Akt Signaling Pathway [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Endothelial cell proliferation during angiogenesis. In vitro modulation by basement membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet-derived growth factor receptor kinase inhibitor AG1295 and inhibition of experimental proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. Activation of the Phosphatidylinositol 3-Kinase/Protein Kinase Akt Pathway Mediates Nitric Oxide-Induced Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Antiproliferative Effects of AG 1295: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 1295, a tyrphostin derivative, is a potent and selective inhibitor of the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[1][2] Signaling through the PDGF receptor is a critical pathway for the proliferation and migration of various cell types, particularly mesenchymal cells.[2][3] Dysregulation of this pathway is implicated in numerous proliferative diseases, including atherosclerosis, fibrosis, and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cell proliferation, detailed experimental protocols for its study, and a visual representation of the signaling pathways it modulates.

Mechanism of Action: Inhibition of PDGF Receptor Signaling

This compound exerts its antiproliferative effects by selectively targeting the PDGF receptor, a receptor tyrosine kinase (RTK).[1][3] Upon binding of its ligand, PDGF, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This autophosphorylation creates docking sites for various downstream signaling molecules containing SH2 domains, thereby initiating intracellular signaling cascades that lead to cell proliferation, migration, and survival.[4]

This compound acts as an ATP-competitive inhibitor at the kinase domain of the PDGF receptor, preventing its autophosphorylation and subsequent activation. This blockade effectively halts the downstream signaling events. Notably, this compound has been shown to completely inhibit PDGF-BB-induced PDGF-β-receptor tyrosine phosphorylation without affecting the total protein levels of the receptor.[1]

The key signaling pathways downstream of the PDGF receptor that are inhibited by this compound include the PI3K/Akt and the Ras/MAPK (ERK) pathways.[5][6] Inhibition of these pathways ultimately leads to cell cycle arrest and a reduction in cell proliferation.

Quantitative Effects on Cell Proliferation

This compound has demonstrated a potent and selective inhibitory effect on the proliferation of various cell types, with a particularly strong impact on smooth muscle cells (SMCs) and fibroblasts. The following tables summarize the quantitative data from several key studies.

Table 1: Inhibition of Smooth Muscle Cell (SMC) Proliferation by this compound

| Cell Type | Treatment | Duration | Inhibition (%) | Reference |

| Porcine Aortic SMCs | 10 µM this compound | 3 days | 46% | [1] |

| Porcine Aortic SMCs | 10 µM this compound | 5 days | 76 ± 2% | [1] |

| Human Internal Mammary Artery SMCs | 10 µM this compound | 3 days | 50% | [1] |

| Human Internal Mammary Artery SMCs | 10 µM this compound | 5 days | 72% | [1] |

| Human Atheroma-Derived SMCs | 10 µM this compound | 3 days | 64% | [1] |

| Human Atheroma-Derived SMCs | 10 µM this compound | 5 days | 74% | [1] |

| Rat Aortic SMCs | 5, 10, 50 µM this compound | Not specified | Dose-dependent | [6] |

Table 2: Inhibition of Fibroblast Proliferation by this compound

| Cell Type | Treatment | Duration | Inhibition (%) | Reference |

| Rabbit Conjunctival Fibroblasts (stimulated with PDGF-AA) | 10 µM this compound | 3 days | 75% | [7][8] |

| Rabbit Conjunctival Fibroblasts (stimulated with PDGF-BB) | 10 µM this compound | 3 days | 80% | [7][8] |

| Rabbit Conjunctival Fibroblasts (stimulated with PDGF-AA) | 100 µM this compound | 3 days | 82% | [7][8] |

| Rabbit Conjunctival Fibroblasts (stimulated with PDGF-BB) | 100 µM this compound | 3 days | 83% | [7][8] |

| Human Tenon's Capsule Fibroblasts (stimulated with PDGF-BB) | 100 µM this compound | 5 days | 11.2-fold reduction | [3] |

Table 3: Effect of this compound on Endothelial Cell (EC) Proliferation

| Cell Type | Treatment | Duration | Inhibition (%) | Reference |

| Porcine Endothelial Cells | 10 µM this compound | 5 days | 13.5 ± 3% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cell proliferation.

Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions:

-

This compound Preparation and Application:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).[8]

-

A vehicle control (DMSO only) should be included in all experiments.[1]

-

Treat cells with this compound for the desired duration, typically ranging from 24 hours to several days.

-

Cell Proliferation Assays

-

Seed cells in multi-well plates at a known density.

-

After cell attachment, treat the cells with various concentrations of this compound or vehicle control.

-

At specified time points (e.g., day 3, 5, 7), wash the cells with Phosphate-Buffered Saline (PBS).

-

Detach the cells using a solution of trypsin-EDTA.

-

Neutralize the trypsin with complete medium.

-

Count the number of cells using a hemocytometer or an automated cell counter.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Seed cells (e.g., 1 x 10^4 cells/well) into 96-well plates.[8]

-

Allow cells to adhere overnight.

-

Treat cells with this compound and/or PDGF for the desired period (e.g., 3 days).[8]

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Phosphorylated Proteins

This technique is used to assess the phosphorylation status of the PDGF receptor and downstream signaling proteins like Akt and ERK.

-

Serum-starve cells for 24 hours to reduce basal signaling activity.

-

Pre-treat the cells with this compound for a specified time (e.g., 30 minutes).[9]

-

Stimulate the cells with a growth factor like PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 10 minutes).[9]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-phospho-PDGFRβ, anti-phospho-Akt, anti-phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins.

Conclusion

This compound is a valuable research tool for investigating the role of PDGF receptor signaling in cell proliferation. Its selectivity and potent inhibitory effects make it a suitable candidate for studying proliferative disorders in various in vitro and in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies involving this compound. Further investigation into the long-term effects and potential therapeutic applications of this compound is warranted.

References

- 1. ahajournals.org [ahajournals.org]

- 2. PDGF-receptor tyrosine kinase blocker AG1295 selectively attenuates smooth muscle cell growth in vitro and reduces neointimal formation after balloon angioplasty in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Platelet-derived growth factor receptor kinase inhibitor AG1295 and inhibition of experimental proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JCI - PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR [jci.org]

The Selectivity Profile of AG 1295: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG 1295, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been identified as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase. Its ability to discriminate between kinase targets is crucial for its therapeutic potential, minimizing off-target effects and associated toxicities. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the PDGFR tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor and its downstream substrates. This blockade of autophosphorylation is the initial and critical step in halting the entire signaling cascade initiated by PDGF.

Quantitative Selectivity Data

The selectivity of this compound has been primarily characterized by its potent inhibition of PDGFR autophosphorylation while exhibiting significantly lower activity against other receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR).

| Target | Assay Type | IC50 (µM) | Notes |

| PDGFR | Membrane Autophosphorylation Assay | 0.3 - 0.5 | Demonstrates direct inhibition of the isolated receptor kinase. |

| PDGFR | Cell-Based Assay (Swiss 3T3 cells) | 0.5 - 1.0 | Reflects activity in a cellular context, accounting for cell permeability. |

| PDGF-dependent DNA Synthesis | Cell-Based Assay (Swiss 3T3 cells) | 2.5 | Measures the downstream functional consequence of PDGFR inhibition. |

| EGFR | Autophosphorylation Assay | > 100 | Indicates high selectivity for PDGFR over EGFR. |

| c-Kit | Kinase Assay | Inhibits | The stem cell factor receptor (c-Kit) is also inhibited by this compound. |

Signaling Pathway Inhibition

This compound effectively blocks the PDGF signaling pathway, which plays a critical role in cell proliferation, migration, and survival. The following diagram illustrates the point of intervention of this compound.

AG 1295: A Technical Guide for its Application as a PDGFR Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AG 1295, a tyrphostin-class small molecule inhibitor, and its utility as a chemical probe for the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases. This compound offers high selectivity and potency, making it an invaluable tool for investigating the physiological and pathological roles of PDGFR signaling.

Introduction

This compound (6,7-Dimethyl-2-phenylquinoxaline) is a well-characterized, cell-permeable, and reversible ATP-competitive inhibitor of PDGFR kinase.[1] As a member of the tyrphostin family, it specifically targets the tyrosine kinase domain of PDGFR, preventing the autophosphorylation that is critical for the initiation of downstream signaling cascades.[2][3] Its selectivity for PDGFR over other kinases, such as the Epidermal Growth Factor Receptor (EGFR), makes it a precise tool for dissecting the specific contributions of the PDGF signaling axis in various biological processes, including cell proliferation, migration, and angiogenesis.[1][4][5] This guide details its mechanism of action, potency, relevant experimental protocols, and key data to facilitate its effective use in research and drug development.

Chemical and Physical Properties

This compound is a quinoxaline-type tyrphostin.[4][6] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 6,7-dimethyl-2-phenyl-quinoxaline | [4][6] |

| Synonyms | Tyrphostin AG-1295, NSC 380341 | [4] |

| CAS Number | 71897-07-9 | [1][4] |

| Molecular Formula | C₁₆H₁₄N₂ | [1][4] |

| Molecular Weight | 234.30 g/mol | [1][4] |

| Purity | ≥95-98% (HPLC) | [7] |

| Solubility | DMSO (2-50 mg/mL), Ethanol (~2.5-3.6 mg/mL) | [3][4][6][8] |

Mechanism of Action

This compound functions by directly inhibiting the kinase activity of PDGFR. Upon binding of its cognate ligand (PDGF), the PDGFR undergoes dimerization and subsequent autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for SH2 domain-containing signaling proteins, leading to the activation of downstream pathways like PI3K/Akt and Ras/MAPK, which drive cellular responses such as proliferation and migration.[9]

This compound acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the PDGFR kinase domain.[1] This blockade prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby completely inhibiting receptor autophosphorylation and blocking all subsequent downstream signaling events.[2][10] This targeted inhibition occurs without affecting the overall protein levels of the receptor itself.[2][10]

In Vitro Potency and Selectivity

This compound is a potent inhibitor of PDGFR kinase activity with high selectivity against other receptor tyrosine kinases, most notably EGFR. This makes it an excellent probe for distinguishing PDGFR-mediated events from those triggered by other growth factors.

| Parameter | Cell Line / Condition | IC₅₀ Value | Reference |

| PDGFR Kinase Inhibition | In vitro / Swiss 3T3 cells | 0.3 - 1.0 µM | [4][6] |

| PDGFR Autophosphorylation | Membrane autophosphorylation assays | 0.3 - 0.5 µM | [3] |

| PDGF-dependent DNA Synthesis | Swiss 3T3 cells | 2.5 µM | [1][4] |

| EGFR Autophosphorylation | - | No effect | [1][11] |

| EGF/Insulin-stimulated DNA Synthesis | - | Weak effect | [5] |

Documented Biological & Cellular Effects

This compound has been demonstrated to effectively inhibit key cellular processes driven by PDGF signaling in a variety of cell types. Its effects are typically reversible and non-toxic at effective concentrations.[2]

| Biological Effect | Cell Type | Concentration | Result | Reference |

| Inhibition of Proliferation | Porcine Smooth Muscle Cells (SMCs) | 10 µM | 76% inhibition | [2][10] |

| Endothelial Cells (ECs) | 10 µM | 13.5% inhibition (mild effect) | [2][10] | |

| Rabbit Conjunctival Fibroblasts | 10 µM | ~75-80% inhibition | [12] | |

| Rabbit Conjunctival Fibroblasts | 100 µM | ~82-83% inhibition | [12] | |

| Inhibition of Migration | Porcine & Human SMCs | Not specified | Marked inhibitory effect | [2][10] |

| Inhibition of SMC Outgrowth | Porcine Carotid Explants | Not specified | 82-92% reduction | [2][10] |

| Reversal of sis-Transformation | sis-transfected NIH 3T3 cells | < 5 µM | Reverses transformed phenotype | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound. Below are protocols adapted from published studies.

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of PDGFR in response to ligand stimulation.

Methodology:

-

Cell Culture & Synchronization: Culture target cells (e.g., porcine arterial smooth muscle cells) in DMEM with 15% FCS. Synchronize subconfluent cells for 20 hours in a low-serum medium (e.g., 2% FCS).[2]

-

Inhibitor Pre-incubation: Pre-incubate the synchronized cells with this compound (e.g., 10 µM) for 60 minutes at 37°C. Add a phosphatase inhibitor such as Na₃VO₄ (100 µmol/L) for the final 5 minutes.[2]

-

PDGF Stimulation: Stimulate the cells with PDGF-BB (e.g., 100 ng/mL) for 10 minutes at 37°C to induce receptor autophosphorylation.[2]

-

Cell Lysis: Solubilize the cells in a suitable lysis buffer (e.g., 1% NP-40 lysis buffer).[2]

-

Analysis: Analyze the phosphorylation of PDGF-β-receptor tyrosine residues via immunoprecipitation followed by Western blotting with an anti-phosphotyrosine antibody. Total PDGFR levels should be assessed as a loading control.[2]

This protocol assesses the inhibitory effect of this compound on cell growth stimulated by PDGF.

Methodology:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ rabbit conjunctival fibroblasts) into 96-well plates and maintain in a low-serum medium (e.g., DMEM with 0.5% FBS).[13]

-

Treatment: Expose cells to the mitogen (e.g., 50 ng/mL PDGF-AA or PDGF-BB) with or without various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include appropriate vehicle controls (e.g., DMSO).[13]

-

Incubation: Incubate the plates for a set period (e.g., 3 days) to allow for cell proliferation.[13]

-

MTT Addition: Add 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution to each well and incubate to allow for formazan (B1609692) crystal formation by viable cells.[13]

-

Solubilization & Readout: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (e.g., 560 nm) using a plate reader.[14]

-

Analysis: Calculate the percentage inhibition of proliferation relative to the PDGF-stimulated control.

In Vivo Applications

This compound has demonstrated efficacy in animal models for diseases characterized by excessive cell proliferation and fibrosis driven by PDGF signaling.

| Animal Model | Dosage & Administration | Outcome | Reference |

| Swine Balloon Angioplasty | Local intravascular delivery via nanoparticles | ~50% reduction in neointimal formation | [2][10] |

| Rabbit Proliferative Vitreoretinopathy (PVR) | 100 µM intravitreal injection | Significant attenuation of tractional retinal detachment | [13] |

| Rat Unilateral Ureteral Obstruction | 12 mg/kg, intraperitoneal injection, daily | Attenuation of interstitial fibrosis | [6][8][15] |

Summary and Best Practices

This compound is a potent and selective chemical probe for interrogating PDGFR signaling. Its utility is maximized when used under appropriate experimental conditions.

-

On-Target Validation: Always confirm the inhibition of PDGFR phosphorylation in your specific cell system and at the concentrations used.

-

Selectivity Controls: When possible, include controls to confirm the lack of effect on other signaling pathways, such as EGFR, to validate the specificity of the observed phenotype.

-

Solubility: Prepare fresh stock solutions in a suitable solvent like DMSO and be mindful of the final solvent concentration in your assays, including vehicle controls.[3]

-

Dose-Response: Perform dose-response experiments to determine the optimal concentration for achieving PDGFR inhibition without inducing off-target effects or cytotoxicity.[2]

By adhering to these guidelines and utilizing the protocols outlined in this guide, researchers can confidently employ this compound to elucidate the critical roles of PDGFR in health and disease.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. ahajournals.org [ahajournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AG-1295 | 71897-07-9 | PDGFR | MOLNOVA [molnova.com]

- 7. Tyrphostin AG1295 - LKT Labs [lktlabs.com]

- 8. apexbt.com [apexbt.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. PDGF-receptor tyrosine kinase blocker AG1295 selectively attenuates smooth muscle cell growth in vitro and reduces neointimal formation after balloon angioplasty in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AG1295 (PD019059, FQNCLVJEQCJWSU-UHFFFAOYSA-N) [probes-drugs.org]

- 12. researchgate.net [researchgate.net]

- 13. Platelet-derived growth factor receptor kinase inhibitor AG1295 and inhibition of experimental proliferative vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and History of AG 1295

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG 1295, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has played a significant role in advancing our understanding of cellular signaling pathways, particularly those mediated by the Platelet-Derived Growth Factor Receptor (PDGFR). This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details key experimental protocols for studying its effects on PDGFR autophosphorylation and cell proliferation, and presents quantitative data in a structured format. Furthermore, this guide includes graphical representations of the PDGFR signaling pathway and a typical experimental workflow to facilitate a deeper understanding of its biological context and laboratory application.

Discovery and History

The discovery of this compound is rooted in the pioneering work of Dr. Alexander Levitzki and his colleagues on "tyrphostins," a term they coined for tyrosine phosphorylation inhibitors.[1][2] In the late 1980s and early 1990s, the critical role of protein tyrosine kinases (PTKs) in cell growth and proliferation was becoming increasingly evident, leading to the hypothesis that specific inhibitors of these enzymes could serve as targeted therapeutic agents for proliferative diseases.[2][3][4]

A 1994 publication by Kovalenko et al. first described a novel class of tyrosine kinase blockers, including this compound and its analog AG 1296.[5] These compounds were identified as potent and selective inhibitors of the PDGF receptor kinase.[5] This discovery was a significant step forward in the development of selective PTK inhibitors, demonstrating that it was possible to design small molecules that could discriminate between different tyrosine kinase receptors.[1] Subsequent research, notably by Banai et al. in 1998, further characterized the biological effects of this compound, demonstrating its ability to selectively attenuate smooth muscle cell growth in vitro and reduce neointimal formation after balloon angioplasty in a swine model, highlighting its potential therapeutic applications in restenosis.[6][7]

Mechanism of Action

This compound is a cell-permeable and reversible ATP-competitive inhibitor of the PDGFR tyrosine kinase.[8] Its primary mechanism of action is the selective blockade of the autophosphorylation of the PDGF receptor upon ligand binding, thereby inhibiting the initiation of downstream signaling cascades.[1] A key feature of this compound is its selectivity for PDGFR over other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5][9] This selectivity allows for the specific interrogation of PDGF-mediated cellular processes.

The binding of PDGF to its receptor induces receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This results in the trans-phosphorylation of specific tyrosine residues within the cytoplasmic domain of the receptor. These phosphorylated tyrosines then serve as docking sites for various downstream signaling proteins containing Src homology 2 (SH2) domains, including Phospholipase C gamma (PLCγ), Phosphatidylinositol 3-kinase (PI3K), and the GTPase-activating protein (GAP).[6][10][11] By inhibiting the initial autophosphorylation event, this compound effectively prevents the recruitment and activation of these downstream effectors, thereby blocking cellular responses such as proliferation, migration, and survival.[6][10][11]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (PDGFR Autophosphorylation) | 0.3-0.5 µM | Membrane autophosphorylation assays | [1] |

| 0.5-1 µM | Swiss 3T3 cells | [1] | |

| 500 nM | Swiss 3T3 cells | ||

| IC₅₀ (PDGF-dependent DNA synthesis) | < 5 µM | Swiss 3T3 cells | [5] |

| 2.5 µM | Swiss 3T3 cells | ||

| Inhibition of SMC Proliferation | 76% | Porcine and human smooth muscle cells | [6] |

| Reduction in Neointimal Formation | ~50% | Porcine femoral arteries after balloon injury | [6] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

Inhibition of PDGFR Autophosphorylation Assay

This protocol describes the assessment of this compound's ability to inhibit the ligand-induced autophosphorylation of the PDGF receptor in cultured cells using immunoprecipitation and western blotting.

Materials:

-

Cell line expressing PDGFR (e.g., Swiss 3T3, smooth muscle cells)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-PDGFR antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Primary antibody against phosphotyrosine (e.g., 4G10)

-

Primary antibody against total PDGFR

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Wash buffer (e.g., TBST)

-

ECL western blotting substrate

-

Recombinant PDGF-BB

-

This compound

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

-